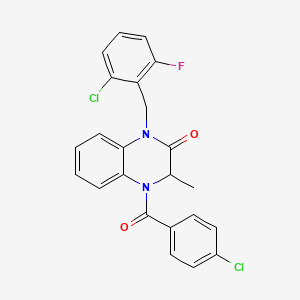
1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline, commonly known as AMI, is a chemical compound with the molecular formula C14H18N2O4S and a molecular weight of 310.37 .
Synthesis Analysis
The synthesis of indoline derivatives, such as 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline, is a topic of interest in the field of organic chemistry . Indoline compounds can be synthesized from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C (sp2)-H bonds .Molecular Structure Analysis
The molecular structure of 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline consists of a morpholine ring sulfonated at the 4-position and attached to an indoline ring at the 5-position. The indoline ring is acetylated at the 1-position.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline are not fully available. The compound has a molecular weight of 310.37 . Other properties such as melting point, boiling point, density, and solubility are not available .Wissenschaftliche Forschungsanwendungen
Analgesic Properties
- Local-Anesthetic Activity : Derivatives of indolines, including those related to 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline, have been studied for their local-anesthetic activities. Notably, certain N-substituted aminoacetyl-indolines displayed moderate to high activity in types of local anesthesia, such as infiltration and conduction anesthesia, though some variants showed little activity in terminal anesthesia (Komissarov et al., 1976).
Anticancer Properties
- Cytotoxic Effects in Cancer Cells : Research has been conducted on novel derivatives of indoline, including structures similar to 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline, for their cytotoxic effects on various cancer cells. These derivatives have shown potential in inducing cell death by apoptosis and inhibiting cell migration, suggesting their utility as anti-cancer agents (Doan et al., 2016).
Pharmacological Applications
- Cannabinoid Receptor Agonists : Conformationally restrained analogues of pravadoline, which include morpholine and indoline structures, have been synthesized and studied for their inhibitory activity against cannabinoid receptors. These compounds represent a new class of cannabinoid receptor agonists, demonstrating the potential pharmacological applications of such structures (D'ambra et al., 1992).
Antimicrobial Applications
- Antimicrobial Properties : Indoles, including compounds similar to 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline, have been utilized as pharmacologically active agents with notable antibacterial, antifungal, and antiviral properties. Recent advances in heterocyclic chemistry have highlighted the medicinal potentialities of such compounds, especially in the context of antimicrobial activity (Aouad, 2017).
Molecular and Electronic Structure Studies
- Structural Analysis : Studies have been conducted on the crystal, molecular, and electronic structures of molecules like 1-Acetyl-indoline and its derivatives. These analyses are crucial for understanding the chemical properties and potential applications of such compounds in various scientific fields (Moreno et al., 1998).
Synthesis and Optimization for Therapeutic Applications
- Drug Development : Research has focused on the synthesis and optimization of indoline derivatives for the treatment of specific diseases, such as cancers related to phosphatase and tensin homologue (PTEN) deficiency. This highlights the therapeutic potential of indoline derivatives, including those related to 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline, in targeted drug development (Certal et al., 2014).
Acetylcholinesterase Inhibition
- Acetylcholinesterase Inhibitors : Indole derivatives, structurally related to known acetylcholinesterase inhibitors like donepezil, have been synthesized and evaluated. These compounds, including those related to 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline, have shown potent inhibitory activity, suggesting their potential in treating diseases like Alzheimer's (Ismail et al., 2012).
Anticancer Mechanism Studies
- Molecular Docking and Cancer Cell Line Impact : Studies involving molecular docking and evaluation of anticancer effects on hepatic cancer cell lines have been conducted. This research sheds light on the potential mechanisms and effectiveness of indoline-based compounds, such as 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline, in cancer treatment and management (Eldeeb et al., 2022).
Eigenschaften
IUPAC Name |
1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-11(17)16-5-4-12-10-13(2-3-14(12)16)21(18,19)15-6-8-20-9-7-15/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGQESFVKBMFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

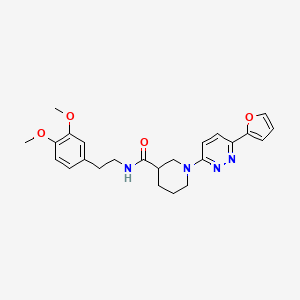
![N-(2,4-dimethylphenyl)-N'-[2-(2-furyl)vinyl]urea](/img/structure/B2422830.png)
![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid](/img/structure/B2422831.png)


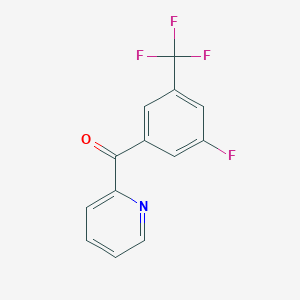
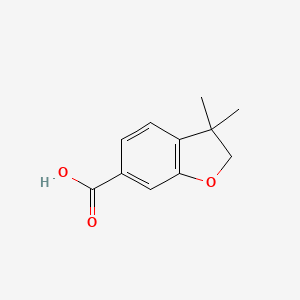
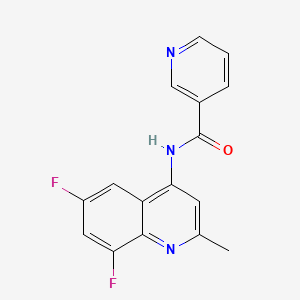

![2-(2-Methoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2422843.png)
![N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2422844.png)
![1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2422845.png)

